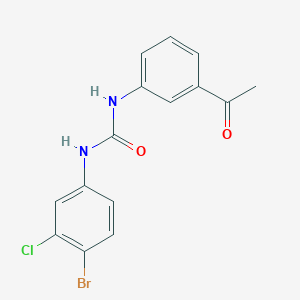
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea
描述
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea, also known as BCU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BCU is a urea derivative that has a unique chemical structure, making it a promising candidate for various research applications.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea varies depending on its application. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the formation of amyloid plaques in Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides. In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of weeds by inhibiting photosynthesis and inhibits the growth of fungi by disrupting the cell membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea vary depending on its application. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits photosynthesis in weeds and disrupts the cell membrane in fungi.
实验室实验的优点和局限性
The advantages of using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea in lab experiments include its unique chemical structure, simple synthesis method, and potential applications in various fields of scientific research. The limitations of using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea in lab experiments include its potential toxicity and limited solubility in water.
未来方向
There are several future directions for research involving N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea. In the field of medicine, future research could focus on the development of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea-based drugs for the treatment of cancer and Alzheimer's disease. In the field of agriculture, future research could focus on the development of N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea-based herbicides and fungicides that are more effective and less toxic. In the field of material science, future research could focus on the synthesis of novel materials using N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea as a building block. Overall, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has great potential for various research applications and is a promising compound for future scientific research.
科学研究应用
N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been shown to have anti-cancer properties. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been studied for its potential use in treating Alzheimer's disease. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
In the field of agriculture, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been studied for its potential use as a herbicide. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of weeds by inhibiting photosynthesis. N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has also been studied for its potential use as a fungicide. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea inhibits the growth of fungi by disrupting the cell membrane.
In the field of material science, N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea has been studied for its potential use in the synthesis of novel materials. Studies have shown that N-(3-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)urea can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage and separation, catalysis, and drug delivery.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-bromo-3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRLZEPAJYRTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-dimethylphenyl)ethyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4129009.png)
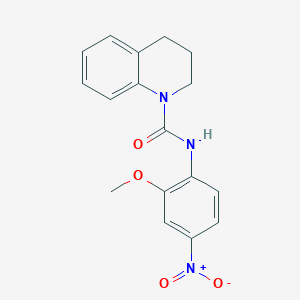
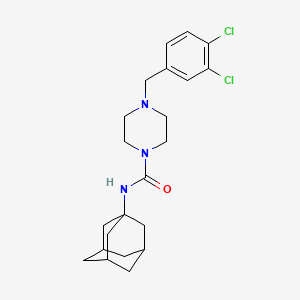
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4129037.png)
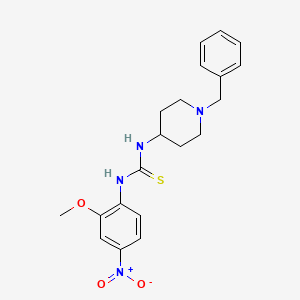
![methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4129047.png)
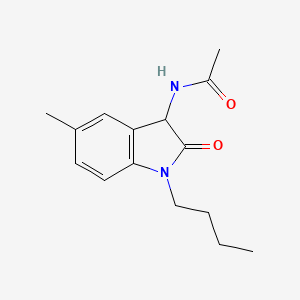
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)
![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)
